{4-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid
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Overview
Description
{4-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid is a chemical compound with a unique structure that includes an aminoethylcarbamoyl group attached to a phenoxyacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid typically involves the reaction of 4-hydroxyphenoxyacetic acid with 2-aminoethyl isocyanate under controlled conditions. The reaction is carried out in a suitable solvent, such as dichloromethane, at a temperature range of 0-25°C. The product is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
{4-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding amides or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of amides or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
{4-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of {4-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
{4-[(2-Aminoethyl)carbamoyl]oxy}methylphenylboronic acid hydrochloride: Similar structure but includes a boronic acid group.
Phenoxyacetic acid derivatives: Compounds with similar phenoxyacetic acid backbones but different substituents.
Uniqueness
{4-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
919771-86-1 |
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Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-[4-(2-aminoethylcarbamoyl)phenoxy]acetic acid |
InChI |
InChI=1S/C11H14N2O4/c12-5-6-13-11(16)8-1-3-9(4-2-8)17-7-10(14)15/h1-4H,5-7,12H2,(H,13,16)(H,14,15) |
InChI Key |
LVPCRUVAFOJHKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCN)OCC(=O)O |
Origin of Product |
United States |
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